5-(3-METHYLBUTANAMIDO)BENZENE-1,3-DICARBOXYLIC ACID
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Overview
Description
5-(3-METHYLBUTANAMIDO)BENZENE-1,3-DICARBOXYLIC ACID is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-METHYLBUTANAMIDO)BENZENE-1,3-DICARBOXYLIC ACID typically involves the reaction of 5-aminoisophthalic acid with 3-methylbutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
5-(3-METHYLBUTANAMIDO)BENZENE-1,3-DICARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(3-METHYLBUTANAMIDO)BENZENE-1,3-DICARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes such as MurE ligase, which is crucial for peptidoglycan biosynthesis in bacterial cell walls. This inhibition disrupts cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Benzene-1,3-dicarboxylic acid: Shares the aromatic dicarboxylic acid structure but lacks the amide and aliphatic components.
5-aminoisophthalic acid: Similar aromatic structure with an amino group instead of the 3-methylbutanamido group.
Furan-based benzene-1,3-dicarboxylic acid derivatives: These compounds also exhibit inhibitory activity against bacterial enzymes.
Uniqueness: 5-(3-METHYLBUTANAMIDO)BENZENE-1,3-DICARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-(3-methylbutanoylamino)benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-7(2)3-11(15)14-10-5-8(12(16)17)4-9(6-10)13(18)19/h4-7H,3H2,1-2H3,(H,14,15)(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCLDAPPPUUUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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